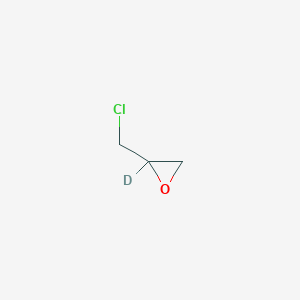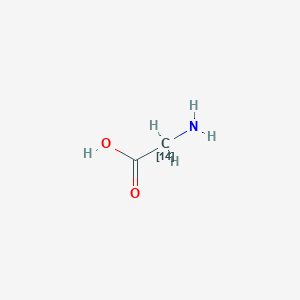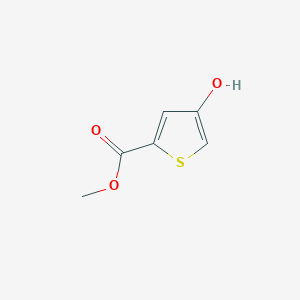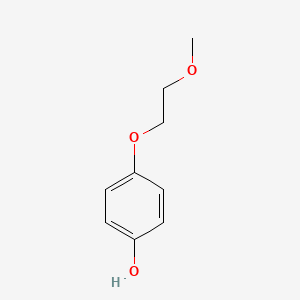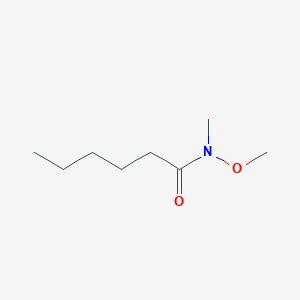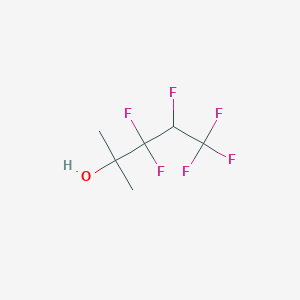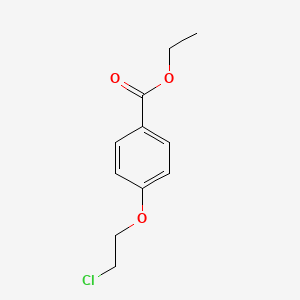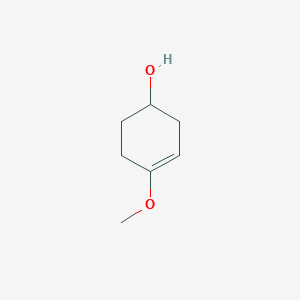
4-Methoxycyclohex-3-en-1-ol
Übersicht
Beschreibung
4-Methoxycyclohex-3-en-1-ol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.16900 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Methoxycyclohex-3-en-1-ol involves reaction conditions with ammonia, lithium in diethyl ether, and ethanol at -33 degrees Celsius for 6 hours. This process is known as Birch reduction .Molecular Structure Analysis
The molecular structure of 4-Methoxycyclohex-3-en-1-ol is represented by the formula C7H12O2 . The exact mass is 128.08400 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Methoxycyclohex-3-en-1-ol include the Birch reduction, which involves the use of ammonia, lithium in diethyl ether, and ethanol .Physical And Chemical Properties Analysis
4-Methoxycyclohex-3-en-1-ol has a density of 1.03, a boiling point of 234ºC, and a flash point of 103ºC . The LogP value is 1.06150, indicating its lipophilicity, and the index of refraction is 1.485 .Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
A study by Demir and Seşenoğlu (2002) presents a chemoenzymatic synthesis route starting from 3-methoxycyclohex-2-en-1-one to produce both enantiomers of 4-hydroxycyclohex-2-en-1-one, which is pharmacologically significant. This method involves manganese(III) acetate-mediated acetoxylation and enzyme-mediated hydrolysis, highlighting the compound's potential in pharmaceutical chemistry Demir & Seşenoğlu, 2002.
Deprotection of Alcohol Protecting Groups
Sawama et al. (2015) explored the FeCl3-catalyzed deprotection of methoxyphenylmethyl-type ethers, including methoxyphenylmethyl-protected alcohols. This work underscores the significance of methoxy groups in synthetic chemistry, particularly in the context of generating pure alcohols without extensive purification processes Sawama et al., 2015.
Palladium-catalyzed Synthesis
Gabriele et al. (2000) reported a palladium-catalyzed synthesis involving oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols to produce 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, demonstrating the compound's utility in complex organic synthesis Gabriele et al., 2000.
Endophytic Fungus Derivatives
Research by Shiono et al. (2005) isolated three cyclohexenone derivatives from unpolished rice fermented with an endophytic fungus, demonstrating potential antibacterial and phytotoxic activities. This study suggests the biological significance and potential applications of cyclohexenone derivatives in developing new bioactive compounds Shiono et al., 2005.
Nickel-Catalyzed Cross-Coupling
Tobisu, Takahira, and Chatani (2015) developed a nickel-catalyzed cross-coupling method for methoxyarenes with alkyl Grignard reagents, facilitating the cleavage of C(aryl)-OMe bonds. This highlights the role of methoxy groups in complex molecule synthesis Tobisu et al., 2015.
Thermochemical and Quantum-chemical Studies
Varfolomeev et al. (2010) conducted thermochemical, FTIR-spectroscopic, and quantum-chemical studies on methoxyphenols, examining their hydrogen bond strengths and thermochemical properties. This research contributes to understanding the structural and energetic aspects of methoxy-substituted compounds Varfolomeev et al., 2010.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxycyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h4,6,8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVFVQEKZRVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498857 | |
| Record name | 4-Methoxycyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycyclohex-3-en-1-ol | |
CAS RN |
69125-55-9 | |
| Record name | 4-Methoxycyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

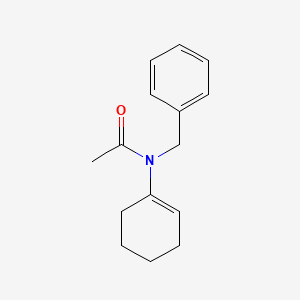
![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)
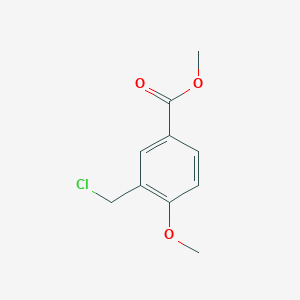
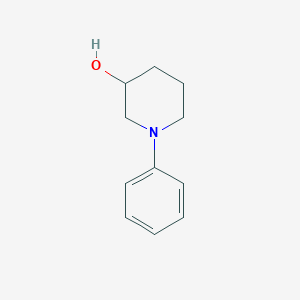
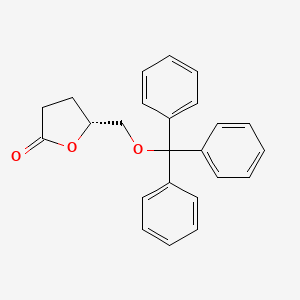
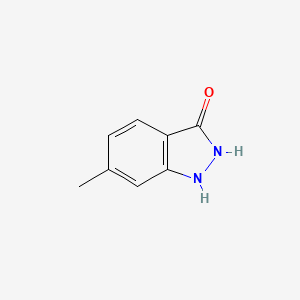
![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)
